4,4'-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

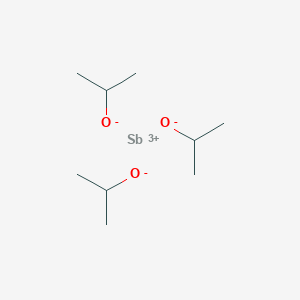

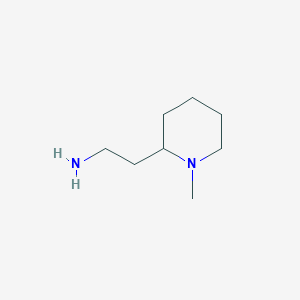

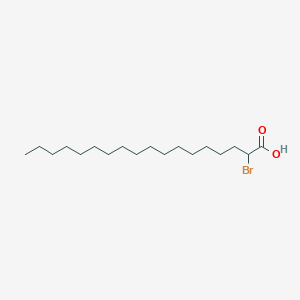

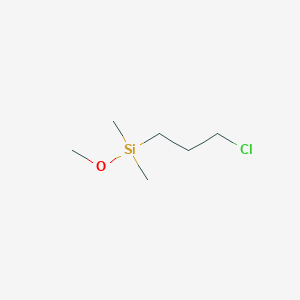

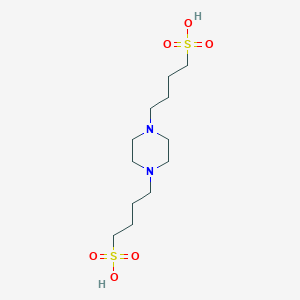

“4,4’-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid)” is a chemical compound with the molecular formula C12H26N2O6S2 . It contains a total of 48 atoms; 26 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, 6 Oxygen atoms, and 2 Sulfur atoms .

Molecular Structure Analysis

The molecular structure of “4,4’-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid)” consists of 48 atoms, including 26 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, 6 Oxygen atoms, and 2 Sulfur atoms . The molecular weight of the compound is 358.5 g/mol.Wissenschaftliche Forschungsanwendungen

Precursor for Novel Mono- and Bis[thienopyridines]

PIPBS has been used as a versatile precursor for the synthesis of novel mono- and bis[thienopyridines]. These compounds have received considerable attention due to their diverse pharmacological activities, which include anticancer, anti-viral, anti-inflammatory, antimicrobial, antidiabetic, and osteogenic antiproliferative activity .

Synthesis of Thieno[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridine derivatives occupy a unique position in medicinal chemistry due to their diverse pharmacological activities. PIPBS has been used in the synthesis of these derivatives .

Synthesis of N-Aryl Carboxamides

N-aryl carboxamides have a wide range of biological activities including antitumor, anthelmintic, antispasmodic, antifungal, antibacterial, insecticidal, and herbicidal properties. PIPBS has been used in the synthesis of these compounds .

Synthesis of Acetamide Derivatives

Acetamide derivatives have potential therapeutic applications as anti-inflammatory, anticancer, analgesic, antimicrobial, anticonvulsant, antituberculosis agents, and anti-COVID-19 agents. PIPBS has been used in the synthesis of these compounds .

Synthesis of Piperazine Derivatives

Piperazine derivatives have been reported to exhibit antibacterial, antituberculosis, anticancer, antiviral, anti-inflammatory, antipsychotic, anti-Alzheimer’s, antifungal, antidiabetic, as well as analgesic, anticonvulsant, and antimalarial properties. PIPBS has been used in the synthesis of these compounds .

Synthesis of 3H-1,2-Dithiol-3-ones

3H-1,2-Dithiol-3-ones are characterized by many types of biological actions, particularly cancer prevention. PIPBS has been used in the synthesis of these compounds .

Wirkmechanismus

The mechanism of action for “4,4’-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid)” is not specified in the search results. As a reference standard for pharmaceutical testing , it may be used to calibrate instruments or validate analytical methods, rather than having a specific biological mechanism of action.

Eigenschaften

IUPAC Name |

4-[4-(4-sulfobutyl)piperazin-1-yl]butane-1-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O6S2/c15-21(16,17)11-3-1-5-13-7-9-14(10-8-13)6-2-4-12-22(18,19)20/h1-12H2,(H,15,16,17)(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCXLYATNJKYMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCS(=O)(=O)O)CCCCS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617197 |

Source

|

| Record name | 4,4'-(Piperazine-1,4-diyl)di(butane-1-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16045-14-0 |

Source

|

| Record name | 4,4'-(Piperazine-1,4-diyl)di(butane-1-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the role of the Salmonella Pathogenicity Island-2 (SPI-2) Type III Secretion System (T3SS) in Salmonella infection?

A1: The SPI-2 T3SS is crucial for Salmonella's survival and replication within host cells [, , , ]. It becomes active after the bacteria are engulfed by host cells and are residing within a membrane-bound compartment called the Salmonella-containing vacuole (SCV).

Q2: How does the SPI-2 T3SS contribute to Salmonella's virulence?

A2: The SPI-2 T3SS injects effector proteins directly into the host cell cytoplasm [, ]. These effectors interfere with various host cell functions, including: * Immune evasion: Preventing fusion of the SCV with lysosomes, thus avoiding bacterial degradation [, , ]. * Nutrient acquisition: Manipulating host cell trafficking pathways to obtain nutrients [, ]. * Modulating host cell signaling: Interfering with cell signaling cascades involved in immune responses [, ].

Q3: When is the SPI-2 T3SS expressed during infection?

A3: The SPI-2 T3SS is induced intracellularly, after Salmonella has been internalized by host cells []. This contrasts with the SPI-1 T3SS, which is activated upon initial contact with the host cell.

Q4: How does Salmonella regulate the expression of the SPI-2 T3SS?

A4: Multiple regulatory systems control SPI-2 T3SS expression, including the two-component systems SsrAB and EnvR/OmpZ, as well as the PhoP/PhoQ system []. These systems respond to environmental cues within the host cell, such as low pH and nutrient availability, to activate SPI-2 gene expression.

Q5: What is the function of the PipB effector protein?

A5: PipB is a Salmonella effector protein translocated by the SPI-2 T3SS [, , ]. It localizes to the SCV and Salmonella-induced filaments (SIF), which are tubular extensions originating from the SCV []. PipB's functions include:

* **Modulating host cell membrane trafficking:** PipB interacts with host cell proteins involved in membrane trafficking [, ].* **Promoting Salmonella survival within macrophages:** PipB contributes to Salmonella's ability to survive and replicate inside macrophages, a key immune cell type [].Q6: Does PipB have a role in SIF formation?

A6: While PipB localizes to SIF, it does not appear to be essential for their formation []. Other SPI-2 T3SS effector proteins, such as SifA, are crucial for SIF biogenesis.

Q7: What are the differences between PipB and PipB2?

A7: PipB2 is another SPI-2 T3SS effector protein with sequence similarity to PipB [, ]. Despite this similarity, PipB2 exhibits distinct localization patterns and functions compared to PipB:

* **Localization:** PipB2 localizes to the SCV, SIF, and peripheral vesicles in epithelial cells, while PipB primarily localizes to the SCV and SIF [, ].* **Function:** PipB2 plays a role in the centrifugal extension of SIF along microtubules and can influence LE/Lys compartment distribution []. This activity is distinct from PipB's functions.Q8: How does PipB interact with host cell membranes?

A8: PipB, along with PipB2, associates with host cell membranes and exhibits resistance to extraction by high salt, high pH, and to a significant extent, non-ionic detergent [, ]. This suggests a strong interaction with membrane components.

Q9: Are PipB and PipB2 found in all Salmonella species?

A9: While SigD/SopB, another SPI-5 encoded effector, is present in all Salmonella species, PipB is not found in Salmonella bongori, which also lacks a functional SPI-2 T3SS []. This suggests that PipB might be specific to certain Salmonella lineages and may have evolved later than SigD/SopB.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.